N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide, also known as BN82002, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their biological activities. BN82002 has been found to exhibit promising properties that make it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves its interaction with the voltage-gated sodium channels, specifically the Nav1.2 subtype. N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide binds to a site on the channel that is distinct from the site of action of traditional sodium channel blockers such as lidocaine. This binding results in a shift in the voltage dependence of channel activation, leading to a decrease in the number of channels available for activation and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its modulation of voltage-gated sodium channels, N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been found to inhibit the activity of voltage-gated calcium channels and to enhance the activity of GABA receptors. These effects can lead to a decrease in neurotransmitter release and an overall decrease in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide is its selectivity for the Nav1.2 subtype of voltage-gated sodium channels. This selectivity allows for more precise modulation of neuronal excitability and reduces the potential for off-target effects. However, one limitation of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide is its relatively low potency compared to traditional sodium channel blockers. This may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the investigation of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is the development of more potent analogs of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide that could be used in experimental settings where higher concentrations are required. Additionally, the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide on voltage-gated sodium channels could be further elucidated to better understand its effects on neuronal excitability.
Synthesemethoden
The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves the condensation of 2-amino-1,3-benzothiazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. This reaction yields N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide as a yellow solid with a melting point of 266-268°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This modulation can lead to the inhibition of neuronal excitability, making N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-13(8-3-1-4-9(7-8)17(19)20)14-10-5-2-6-11-12(10)16-21-15-11/h1-7H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVOYBONORRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6196916 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.